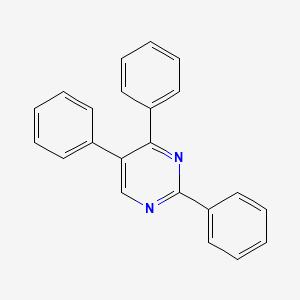
2,4,5-Triphenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Triphenylpyrimidine is a heterocyclic aromatic compound characterized by a pyrimidine ring substituted with three phenyl groups at the 2nd, 4th, and 5th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triphenylpyrimidine typically involves the reaction of chalcone with ammonium acetate and benzaldehyde. This method is advantageous as it eliminates the need for transition metal catalysts, making it more environmentally friendly .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-component reactions that are efficient and scalable. These methods often utilize readily available starting materials and simple reaction conditions to produce the compound in high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,5-Triphenylpyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can add hydrogen atoms or remove oxygen atoms, modifying the compound’s structure and reactivity.
Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines .
Applications De Recherche Scientifique
2,4,5-Triphenylpyrimidine has a broad range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of materials for organic electronics and nonlinear optical materials
Mécanisme D'action
The mechanism of action of 2,4,5-Triphenylpyrimidine involves its interaction with various molecular targets. For instance, its derivatives have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory and analgesic effects .
Comparaison Avec Des Composés Similaires
2,4,6-Triphenylpyrimidine: This compound is similar in structure but has a phenyl group at the 6th position instead of the 5th.
2,4,5-Triphenylimidazole: Another related compound with an imidazole ring instead of a pyrimidine ring.
Uniqueness: 2,4,5-Triphenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Propriétés
Numéro CAS |
37428-97-0 |
|---|---|
Formule moléculaire |
C22H16N2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2,4,5-triphenylpyrimidine |
InChI |
InChI=1S/C22H16N2/c1-4-10-17(11-5-1)20-16-23-22(19-14-8-3-9-15-19)24-21(20)18-12-6-2-7-13-18/h1-16H |
Clé InChI |
BJGMPOWDHZXEIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
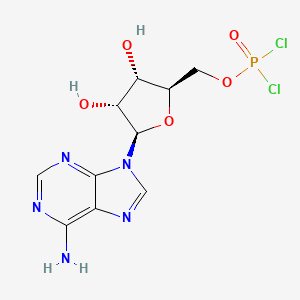
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
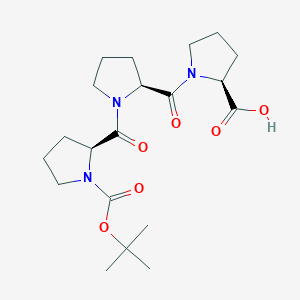
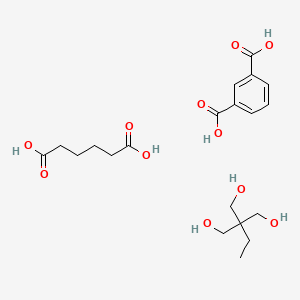
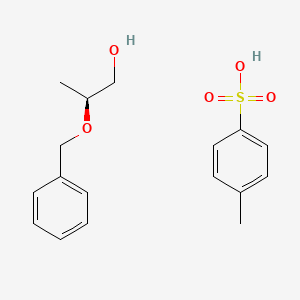
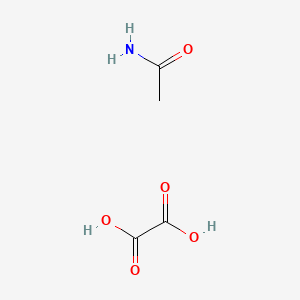

![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)


![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
